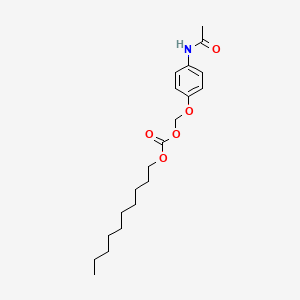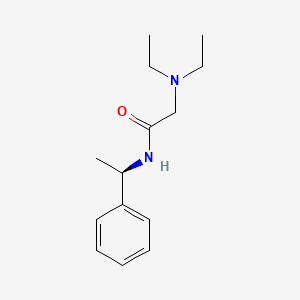
(R)-2-(Diethylamino)-N-(1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Diethylamino)-N-(1-phenylethyl)acetamide is a chiral amide compound with potential applications in various fields including medicinal chemistry and organic synthesis. The compound features a diethylamino group, a phenylethyl group, and an acetamide moiety, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Diethylamino)-N-(1-phenylethyl)acetamide can be achieved through several routes. One common method involves the reaction of ®-1-phenylethylamine with diethylaminoacetyl chloride under Schotten-Baumann conditions . This reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of ®-2-(Diethylamino)-N-(1-phenylethyl)acetamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
®-2-(Diethylamino)-N-(1-phenylethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of ®-2-(Diethylamino)-N-(1-phenylethyl)acetamide.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
®-2-(Diethylamino)-N-(1-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-(Diethylamino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Diethylamino)-N-(1-phenylethyl)acetamide: The enantiomer of the compound with similar chemical properties but different biological activities.
N-(1-Phenylethyl)acetamide: Lacks the diethylamino group, resulting in different reactivity and applications.
2-(Diethylamino)acetamide: Lacks the phenylethyl group, affecting its hydrophobic interactions and applications.
Uniqueness
®-2-(Diethylamino)-N-(1-phenylethyl)acetamide is unique due to its chiral nature and the presence of both diethylamino and phenylethyl groups
Properties
CAS No. |
36359-53-2 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-(diethylamino)-N-[(1R)-1-phenylethyl]acetamide |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)11-14(17)15-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)/t12-/m1/s1 |
InChI Key |
ZJEFTFVSZKSNPH-GFCCVEGCSA-N |
Isomeric SMILES |
CCN(CC)CC(=O)N[C@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCN(CC)CC(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



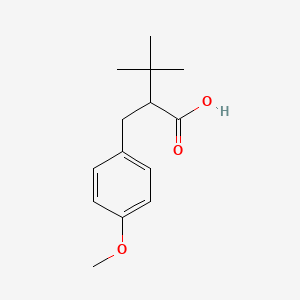
![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)
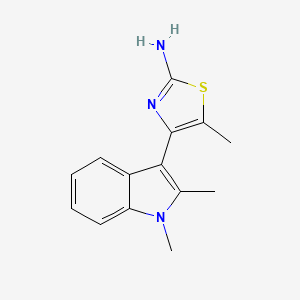
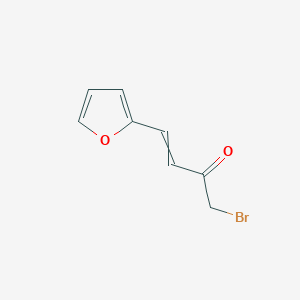

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B14174409.png)
![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
